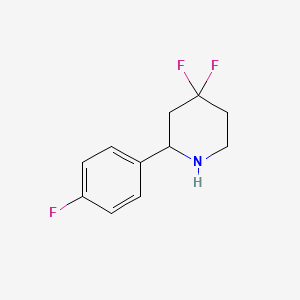

4,4-Difluoro-2-(4-fluorophenyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

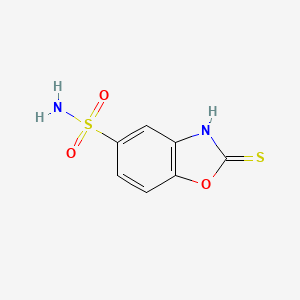

“4,4-Difluoro-2-(4-fluorophenyl)piperidine” is a chemical compound with the empirical formula C11H12F3N . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . This compound is part of the larger family of piperidines, which are used in a variety of applications in the pharmaceutical industry .

Molecular Structure Analysis

The molecular structure of “4,4-Difluoro-2-(4-fluorophenyl)piperidine” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom . The piperidine ring is substituted at the 4,4-positions with two fluorine atoms and at the 2-position with a 4-fluorophenyl group .Applications De Recherche Scientifique

Synthesis of Neuroleptic Agents

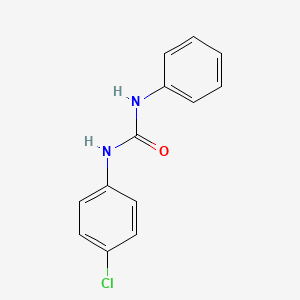

A key intermediate for the synthesis of neuroleptic agents such as Fluspirilen and Penfluridol, which contain a 4,4-bis(p-fluorophenyl)butyl group bound to a nitrogen atom of a pyrrolidine, piperidine, or piperazine moiety, is prepared starting from 4,4′-difluorobenzophenone. This synthesis route involves rhodium-catalyzed hydroformylation, highlighting the compound's role in the development of pharmaceuticals (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).

Building Blocks for Agrochemical or Pharmaceutical Chemistry

The synthesis of 3-alkoxy-4,4-difluoropiperidines by deoxofluorination of 3-alkoxy-4-piperidinones introduces fluorinated piperidines as important building blocks for agrochemical or pharmaceutical chemistry. These compounds are synthesized for the first time, enhancing their significance in chemical synthesis and application (Surmont, Verniest, Weweire, Thuring, Macdonald, Deroose, & Kimpe, 2009).

Fluorinated N-Heterocycles Synthesis

A simple and efficient method to access analogs of 3-fluoro- and trifluoromethylthio-piperidines, which are important building blocks for discovery chemistry, has been reported. This method allows for chemoselective derivatization with high diastereocontrol, demonstrating the compound's utility in synthesizing fluorinated heterocycles (García-Vázquez, Hoteite, Lakeland, Watson, & Harrity, 2021).

Photophysical Properties and Fluorescence Studies

The photophysical properties of borondipyrromethene analogues, including 8-(p-substituted)phenyl analogues of 4,4-difluoro-3,5-dimethyl-8-(aryl)-4-bora-3a,4a-diaza-s-indacene, were studied. These compounds, relevant to 4,4-difluoro-2-(4-fluorophenyl)piperidine analogues, show significant photophysical behavior, particularly in fluorescence studies (Qin, Baruah, van der Auweraer, De Schryver, & Boens, 2005).

Antimycobacterial Spiro-piperidin-4-ones

An atom economic and stereoselective synthesis of several spiro-piperidin-4-ones was achieved through 1,3-dipolar cycloaddition. These compounds showed promising in vitro and in vivo activity against Mycobacterium tuberculosis, showcasing the potential of such compounds in therapeutic applications (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).

Mécanisme D'action

Target of Action

It is known to be a derivative of piperidine , which is often used in the synthesis of pharmaceuticals and is known to interact with various biological targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 4,4-Difluoro-2-(4-fluorophenyl)piperidine interacts with its targets . .

Propriétés

IUPAC Name |

4,4-difluoro-2-(4-fluorophenyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N/c12-9-3-1-8(2-4-9)10-7-11(13,14)5-6-15-10/h1-4,10,15H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEUNRCGHFSUAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1(F)F)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Difluoro-2-(4-fluorophenyl)piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2797433.png)

![[4-(1-Aminoethyl)piperidin-1-yl]-(1-methyl-3,4-dihydroisochromen-1-yl)methanone](/img/structure/B2797441.png)

![3-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2797442.png)

![tert-butyl N-[trans-4-amino-3-piperidyl]carbamate](/img/structure/B2797443.png)

![2-Ethyl-4,7,8-trimethyl-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2797449.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2797453.png)

![4-[[Benzenesulfonyl(pyridin-2-yl)amino]methyl]benzoic acid](/img/structure/B2797454.png)